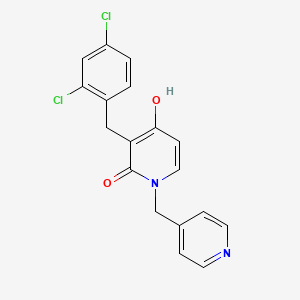

3-(2,4-dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone

Description

3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone (CAS: 478045-91-9) is a synthetic organic compound belonging to the dichlorobenzene class. Its molecular formula is C₁₈H₁₄Cl₂N₂O₂, with a molecular weight of 361.22 g/mol . Structurally, it features:

- A 2,4-dichlorobenzyl group attached to the pyridinone ring.

- A 4-pyridinylmethyl substituent at the 1-position.

- A hydroxyl group at the 4-position and a ketone at the 2-position.

Key physicochemical properties include:

Properties

IUPAC Name |

3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-(pyridin-4-ylmethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O2/c19-14-2-1-13(16(20)10-14)9-15-17(23)5-8-22(18(15)24)11-12-3-6-21-7-4-12/h1-8,10,23H,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATYYHKVOCLGDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC2=C(C=CN(C2=O)CC3=CC=NC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821863 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone typically involves multiple steps:

Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where a dichlorobenzyl halide reacts with the pyridinone core.

Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or organic peroxides.

Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group is attached through a nucleophilic substitution reaction, where a pyridinylmethyl halide reacts with the hydroxylated pyridinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

Reduction: The dichlorobenzyl group can be reduced to a benzyl group under suitable conditions.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinylmethyl and dichlorobenzyl positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, nucleophiles such as amines or thiols.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Benzyl derivatives.

Substitution Products: Various substituted pyridinones depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its structural features suggest it could be a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone involves its interaction with molecular targets such as enzymes, receptors, and DNA. The dichlorobenzyl group may enhance binding affinity to hydrophobic pockets, while the hydroxy group can form hydrogen bonds with target molecules. The pyridinylmethyl group may facilitate interactions with specific receptors or enzymes, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Lipophilicity :

- The trifluoromethyl-benzyl sulfanyl analog (CAS: 672949-09-6) has significantly higher lipophilicity (XLogP3: 6.6) due to its bulky, electron-withdrawing groups .

- In contrast, the target compound’s pyridinylmethyl group likely reduces lipophilicity, enhancing aqueous solubility.

Chlorine Position Effects: highlights that chlorine positioning in dichlorobenzyl groups influences bioactivity. For example, (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid showed a hydrogen bond length of 2.202 Å with collagenase, whereas the 2,6-dichloro isomer had a shorter bond (1.961 Å), suggesting tighter binding . This positional sensitivity may extrapolate to the target compound’s interactions.

Biological Activity

3-(2,4-dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone, commonly referred to as compound 1 , is a chemical compound with significant biological activity. This article delves into its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : C18H14Cl2N2O2

- Molecular Weight : 361.22 g/mol

- CAS Number : 478045-91-9

- Density : 1.460 g/cm³ (predicted)

- Boiling Point : 573.2 °C (predicted)

- pKa : 4.50 (predicted)

These properties indicate that compound 1 has a complex structure that may influence its biological interactions.

Compound 1 exhibits a range of biological activities, primarily attributed to its ability to interact with various biological targets:

- Antiviral Activity : Similar compounds have shown effectiveness against respiratory viruses, indicating potential for compound 1 in treating viral infections. For instance, dichlorobenzyl alcohol (a related compound) has demonstrated virucidal effects against viruses such as parainfluenza and cytomegalovirus .

- Antibacterial Properties : The presence of dichlorobenzyl moieties is associated with antibacterial activity, likely due to their capacity to disrupt bacterial cell membranes and inhibit growth .

In Vitro Studies

Research indicates that compound 1 can reduce viral titers significantly in vitro. For example, studies on related compounds have shown reductions in viral load by over 4 log units within minutes of exposure . This suggests that compound 1 may have similar rapid action against viruses.

Study on Antiviral Efficacy

A study examining the virucidal effects of similar compounds found that lozenges containing dichlorobenzyl alcohol reduced viral titers significantly without cytotoxic effects on host cells. This suggests that compound 1 may also possess similar properties, making it a candidate for further investigation in antiviral therapies .

Antibacterial Trials

In trials involving related chemical structures, significant antibacterial activity was observed against common pathogens. These findings support the hypothesis that compound 1 could be effective against bacterial infections, particularly in formulations designed for oral or topical administration .

Data Table of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.